
2-methoxybenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxybenzaldehyde (3,7-dimethyl-2-quinolinyl) hydrazone, also known as DMQH, is a chemical compound that has been studied for its potential use in scientific research. The compound has been found to have various biochemical and physiological effects that make it useful for a range of applications.
作用機序
2-methoxybenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone binds to copper ions through the formation of a complex that involves the nitrogen atoms of the hydrazone group. The resulting complex is fluorescent and can be detected through spectroscopic methods.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been shown to have antioxidant properties and can scavenge free radicals. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
実験室実験の利点と制限
2-methoxybenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and its fluorescence properties make it useful for the detection of copper ions. However, the compound has some limitations, including its potential toxicity and the fact that it is not selective for copper ions.
将来の方向性
There are several potential future directions for research on 2-methoxybenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone. One area of interest is the development of new fluorescent probes based on the structure of this compound. Another potential direction is the investigation of the compound's effects on other biological systems, such as its potential as an anti-inflammatory agent. Finally, there is potential for the use of this compound in the development of new diagnostic tools for the detection of copper-related diseases.
合成法
2-methoxybenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone can be synthesized through a simple reaction between 2-methoxybenzaldehyde, 3,7-dimethylquinoline, and hydrazine hydrate. The reaction is typically carried out under reflux conditions, and the resulting product can be purified through recrystallization.
科学的研究の応用
2-methoxybenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone has been studied for its potential use as a fluorescent probe for the detection of metal ions. The compound has been found to selectively bind to copper ions, and its fluorescence properties can be used to detect the presence of copper in biological samples.
特性
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-3,7-dimethylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-13-8-9-15-11-14(2)19(21-17(15)10-13)22-20-12-16-6-4-5-7-18(16)23-3/h4-12H,1-3H3,(H,21,22)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZUHMJIPKHJSN-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)NN=CC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)N/N=C/C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

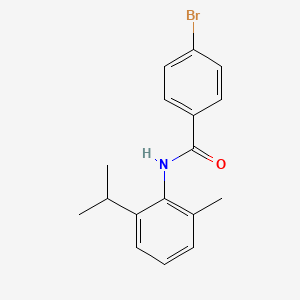

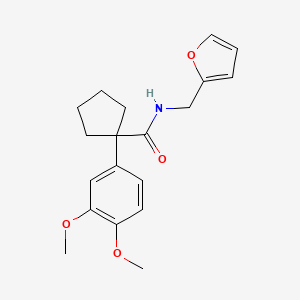
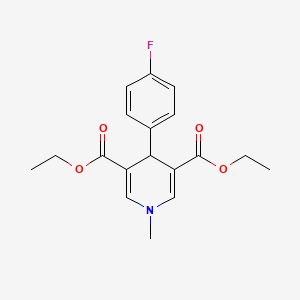
![1-(3,5-dichloro-4-methylbenzoyl)-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B5692265.png)
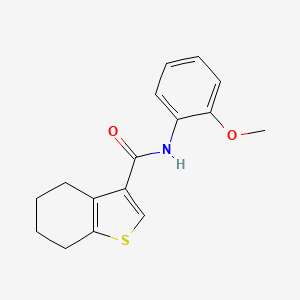
![3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5692281.png)

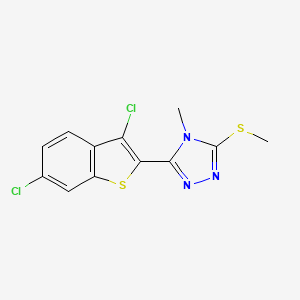
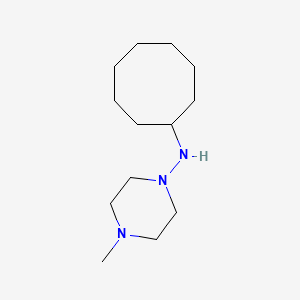

![6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5692323.png)
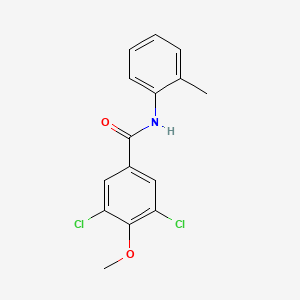
![1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5692336.png)